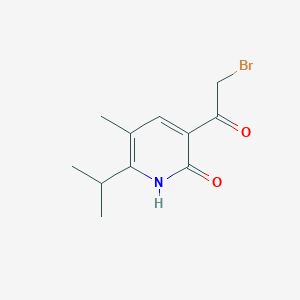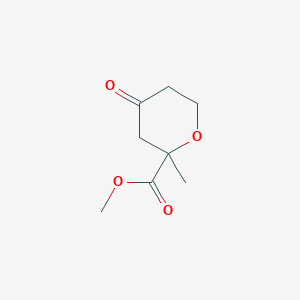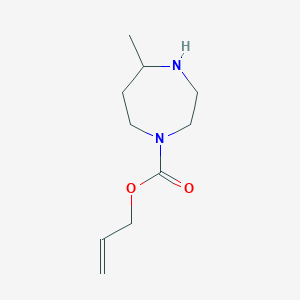
3-(2-bromoacetyl)-6-isopropyl-5-methyl-1H-pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromoacetyl)-6-isopropyl-5-methyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with a bromoacetyl group at the 3-position, an isopropyl group at the 6-position, and a methyl group at the 5-position
Méthodes De Préparation
The synthesis of 3-(2-bromoacetyl)-6-isopropyl-5-methyl-1H-pyridin-2-one typically involves the bromination of a precursor compound followed by acetylation. One common synthetic route starts with the preparation of 6-isopropyl-5-methyl-1H-pyridin-2-one, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromoacetyl group at the 3-position. The reaction conditions often involve the use of a solvent such as acetonitrile or dichloromethane and may require a catalyst or initiator to facilitate the bromination process .
Analyse Des Réactions Chimiques
3-(2-Bromoacetyl)-6-isopropyl-5-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.
Cyclization Reactions: The presence of the bromoacetyl group allows for cyclization reactions to form fused heterocyclic systems.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, reducing agents such as sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its ability to undergo various chemical modifications allows for the design of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: The compound can be used as a probe or intermediate in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism by which 3-(2-bromoacetyl)-6-isopropyl-5-methyl-1H-pyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of their function .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2-bromoacetyl)-6-isopropyl-5-methyl-1H-pyridin-2-one include other bromoacetyl-substituted heterocycles, such as:
3-(2-Bromoacetyl)-2H-chromen-2-one: Known for its applications in the synthesis of heterocyclic compounds and its biological activities.
3-(Bromoacetyl)coumarins: These compounds are versatile building blocks in the preparation of polyfunctionalized heterocyclic systems and have significant biological and industrial applications.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H14BrNO2/c1-6(2)10-7(3)4-8(9(14)5-12)11(15)13-10/h4,6H,5H2,1-3H3,(H,13,15) |
Clé InChI |
KROFWGHMIMFKCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=O)C(=C1)C(=O)CBr)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[4-(2-aminopyrimidin-5-yl)-6-chloropyrazolo[3,4-d]pyrimidin-1-yl]acetate](/img/structure/B13874976.png)

![tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B13874984.png)










![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
